Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate
Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate
Brand Name:
Vulcanchem
CAS No.:
40922-77-8
VCID:
VC20795640
InChI:
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
SMILES:
CCC(=O)OC1C=CC=CCC(OC(=O)CC(C(C(C(CC1C)CC=O)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)OC)OC(=O)C)C
Molecular Formula:
C45H73NO16
Molecular Weight:
884.1 g/mol
Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate
CAS No.: 40922-77-8
Cat. No.: VC20795640
Molecular Formula: C45H73NO16
Molecular Weight: 884.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40922-77-8 |
|---|---|
| Molecular Formula | C45H73NO16 |
| Molecular Weight | 884.1 g/mol |
| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
| Standard InChI | InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 |
| Standard InChI Key | NBWASFCRCRXRKF-YCHKUYILSA-N |
| Isomeric SMILES | CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
| SMILES | CCC(=O)OC1C=CC=CCC(OC(=O)CC(C(C(C(CC1C)CC=O)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)OC)OC(=O)C)C |
| Canonical SMILES | CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator